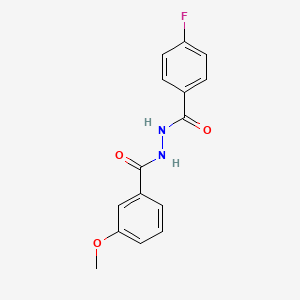
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide, also known as MBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. MBOA is a member of the benzothiazole family of compounds, which are known for their diverse range of biological activities. In
科学的研究の応用
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide has been studied for its potential applications in a wide range of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the key areas of research has been the investigation of this compound's effects on the central nervous system. Studies have shown that this compound has both neuroprotective and neuroregenerative effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the promotion of neuronal survival and regeneration, the modulation of neurotransmitter activity, and the reduction of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the key advantages of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide is its ability to promote neuronal survival and regeneration, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide. One area of research could involve the investigation of this compound's effects on other signaling pathways in the brain, including those involved in synaptic plasticity and learning and memory. Additionally, further studies could explore the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders. Finally, the development of new synthesis methods for this compound could help to improve its solubility and make it more accessible for use in experimental settings.
Conclusion
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its ability to promote neuronal survival and regeneration, modulate neurotransmitter activity, and reduce oxidative stress make it a promising candidate for the treatment of neurodegenerative diseases. While there are limitations to its use in experimental settings, continued research into this compound could lead to new insights into its mechanism of action and potential therapeutic applications.
合成法
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 2-chloroacetic acid, followed by the reaction of the resulting intermediate with 2-methylphenol. The final product is obtained through a purification process involving recrystallization.
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-5-3-4-6-14(11)22-10-16(20)19-17-18-13-8-7-12(21-2)9-15(13)23-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQJJMQBCBJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)

![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)
![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4,6-dimethylpyrimidine](/img/structure/B5775938.png)

![4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5775950.png)
![methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5775956.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5775957.png)

![9-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775969.png)

![8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775978.png)